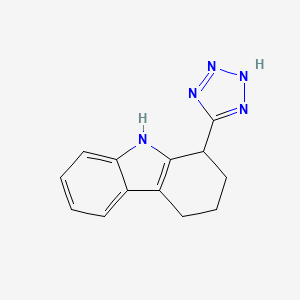

1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is an organic compound that combines the structural features of tetrazole and carbazole. Tetrazole is a nitrogen-rich heterocycle known for its diverse applications in medicinal chemistry, while carbazole is a tricyclic aromatic compound with significant biological activity. The fusion of these two moieties results in a compound with unique chemical and biological properties.

準備方法

The synthesis of 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using various methods, such as the reaction of sodium azide with nitriles in the presence of zinc salts or other catalysts.

Cyclization to Form Carbazole: The carbazole moiety can be formed through cyclization reactions involving appropriate precursors.

Coupling of Tetrazole and Carbazole: The final step involves coupling the tetrazole and carbazole moieties.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

化学反応の分析

Nucleophilic Substitution at the Hydroxyphenyl Group

The hydroxyl group on the phenyl ring undergoes nucleophilic substitution under alkaline conditions. For example:

-

O-Alkylation : Treatment with methyl iodide and potassium carbonate in DMF yields a methoxy derivative.

-

Acylation : Reaction with acetyl chloride in pyridine produces the corresponding acetate ester.

Electrophilic Aromatic Substitution on the Methoxyphenyl Ring

The electron-rich methoxyphenyl group participates in electrophilic reactions:

-

Nitration : Using a nitric acid/sulfuric acid mixture introduces nitro groups at the ortho/para positions relative to the methoxy group.

-

Halogenation : Bromination with Br₂/FeBr₃ generates brominated derivatives for further coupling reactions.

Carboxamide Hydrolysis

The carboxamide group is hydrolyzed under acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with 6M HCl converts the carboxamide to a carboxylic acid .

-

Basic Hydrolysis : NaOH in ethanol/water yields the carboxylate salt .

Esterification

The carboxamide reacts with alcohols under acidic catalysis:

-

Ethyl Ester Formation : Ethanol and concentrated H₂SO₄ produce the ethyl ester derivative, enhancing lipophilicity.

Oxidation of the Methyl Group

The methyl group on the triazolopyrimidine core is oxidized to a carboxylic acid using KMnO₄ in acidic conditions:

-CH3KMnO4/H+-COOH

Reduction of Functional Groups

While the compound lacks reducible groups like nitro, synthetic intermediates may involve reductions:

-

Nitro to Amine : Hypothetical reduction pathways (e.g., H₂/Pd-C) for nitro-containing analogs are extrapolated from related triazolopyrimidines.

Triazolopyrimidine Core Reactivity

The fused triazole-pyrimidine system participates in cycloadditions:

-

Diels-Alder Reactions : Reacts with dienophiles like maleic anhydride to form bicyclic adducts .

-

Ring-Opening : Strong bases (e.g., NaOH) cleave the pyrimidine ring, yielding fragmented intermediates.

Demethylation of Methoxy Groups

The methoxy group undergoes demethylation under harsh acidic conditions:

-

HBr/Acetic Acid : Converts methoxy to hydroxyl, enabling further functionalization.

Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Hydroxyphenyl (-OH) | O-Alkylation | CH₃I, K₂CO₃, DMF | Methoxy derivative |

| Carboxamide (-CONH₂) | Hydrolysis | 6M HCl, reflux | Carboxylic acid |

| Methoxyphenyl (-OCH₃) | Electrophilic nitration | HNO₃/H₂SO₄ | Nitro-substituted derivative |

| Methyl (-CH₃) | Oxidation | KMnO₄, H⁺ | Carboxylic acid |

| Triazolopyrimidine core | Diels-Alder | Maleic anhydride, Δ | Bicyclic adduct |

科学的研究の応用

The compound exhibits a range of biological activities that make it a candidate for drug development:

- Anticancer Activity : Studies have shown that derivatives of tetrazole compounds can inhibit cell growth in various cancer cell lines. For instance, compounds similar to 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole have demonstrated significant cytotoxic effects against human cancer cell lines .

- Antimicrobial Properties : Tetrazoles have been recognized for their antimicrobial activity. The presence of the tetrazole ring enhances the biological activity of compounds against bacterial and fungal strains .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Applications in Medicine

The applications of this compound extend into various therapeutic areas:

Cardiovascular Diseases

Tetrazole derivatives are known to act as angiotensin II receptor antagonists. For example, Losartan is a well-known tetrazole that demonstrates vasodilatory effects and is used in managing hypertension .

Neurological Disorders

Research indicates that certain tetrazole derivatives possess anticonvulsant properties. The structural similarities between tetrazoles and other bioactive compounds suggest potential applications in treating epilepsy and other neurological disorders .

Antiviral Agents

The unique structure of tetrazoles allows them to interact with viral enzymes effectively. Compounds containing the tetrazole moiety have been explored for their antiviral activities against various viruses .

Case Studies

Several studies highlight the effectiveness of this compound and its derivatives:

作用機序

The mechanism of action of 1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes, while the carbazole moiety can interact with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can be compared with other similar compounds, such as:

1H-tetrazole: A simpler tetrazole derivative with similar chemical reactivity but lacking the carbazole moiety.

Carbazole: A tricyclic aromatic compound with significant biological activity but lacking the tetrazole ring.

Tetrazole-substituted Carbazoles: Other derivatives where the tetrazole ring is substituted at different positions on the carbazole moiety.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

生物活性

1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis

The synthesis of this compound has been achieved through various methodologies. One notable approach involves a one-pot Ugi-azide/Pictet–Spengler reaction under mild conditions. This method allows for the efficient formation of tetrazole-containing carbazole derivatives, which can be further optimized for biological activity .

Anticancer Properties

Recent studies have demonstrated that tetrazole derivatives exhibit significant anticancer activity. For instance, compounds containing the tetrazole moiety have shown promising results against various human cancer cell lines such as prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cells. Specifically, certain derivatives have been reported to induce apoptosis and inhibit tubulin polymerization with IC50 values as low as 0.048 µM in A549 cells .

Hepatitis C Virus Inhibition

Research has identified this compound as a non-nucleoside inhibitor of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. One derivative exhibited an IC50 value of 550 nM against this enzyme, indicating its potential as a therapeutic agent in HCV treatment .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The presence of the tetrazole ring is essential for enhancing anticancer properties and antiviral activity. Variations in substitution patterns on the carbazole scaffold can significantly influence potency and selectivity against specific biological targets .

Case Study 1: Antitumor Activity

A study evaluated a series of tetrazole derivatives for their cytotoxic effects on cancer cell lines. The most potent compounds were those with specific substitutions on the phenyl ring that enhanced binding to the colchicine site of beta-tubulin. These compounds caused cell cycle arrest and apoptosis in cancer cells .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral efficacy of carbazole derivatives against HCV. The study highlighted how modifications to the tetrazole group could improve binding affinity and inhibitory effects on the NS5B polymerase enzyme, leading to decreased viral replication in vitro .

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCV NS5B | 0.55 | Non-nucleoside inhibitor |

| Tetrazole derivative A | Lung cancer (A549) | 0.048 | Induces apoptosis and inhibits tubulin polymerization |

| Tetrazole derivative B | Prostate cancer (DU-145) | 0.054 | Cell cycle arrest in G2/M phase |

特性

IUPAC Name |

1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-2-7-11-8(4-1)9-5-3-6-10(12(9)14-11)13-15-17-18-16-13/h1-2,4,7,10,14H,3,5-6H2,(H,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYKGFZOFABBRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)C4=NNN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。